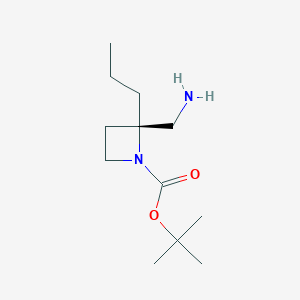

tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-6-12(9-13)7-8-14(12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEQPBSLYITHFN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCN1C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@]1(CCN1C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate typically involves stereoselective synthesis starting from chiral precursors or via asymmetric synthesis routes. The key steps include:

- Formation of the azetidine ring with correct stereochemistry at the 2-position.

- Introduction of the aminomethyl substituent.

- Protection of the azetidine nitrogen with a tert-butyl carbamate group (Boc protection).

Reported Synthetic Routes

Synthesis via Chiral Azetidine Precursors

One approach involves the use of chiral azetidine intermediates, such as tert-butyl 3-aminoazetidine-1-carboxylate derivatives, followed by alkylation at the 2-position to introduce the propyl substituent and subsequent functionalization to install the aminomethyl group.

- Starting Material: tert-butyl 3-aminoazetidine-1-carboxylate.

- Alkylation: Introduction of the 2-propyl substituent via nucleophilic substitution or organometallic addition.

- Aminomethylation: Introduction of the aminomethyl group through reductive amination or nucleophilic substitution.

This method benefits from the availability of chiral azetidine building blocks and allows for stereochemical control during the alkylation step.

Asymmetric Synthesis Using Chiral Catalysts

Alternatively, asymmetric catalytic methods can be employed to construct the azetidine ring with the desired stereochemistry. For example, kinetic resolution or asymmetric cyclization of suitable precursors can yield the (2S)-enantiomer selectively.

- Parallel kinetic resolution of racemic intermediates.

- Use of chiral auxiliaries or catalysts to favor (2S)-configuration.

- Subsequent protection with Boc group and aminomethylation.

This approach is advantageous for scalability and enantiomeric purity but requires careful optimization of reaction conditions.

Multi-Step Synthesis Involving Protection and Functional Group Transformations

A detailed synthetic scheme from related azetidine derivatives includes:

- Preparation of a substituted azetidine intermediate.

- Protection of the nitrogen atom with tert-butyl carbamate.

- Introduction of the aminomethyl substituent via reaction with formaldehyde and amine sources or via reductive amination.

- Purification by silica gel chromatography or crystallization.

This route is exemplified in the synthesis of related compounds such as tert-butyl 3-[1-(tert-butylsulfinylamino)-2-methyl-propyl]azetidine-1-carboxylate, where stepwise functionalization and protection strategies are employed.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azetidine ring formation | Chiral precursors or cyclization catalysts | Variable | Stereoselective control critical |

| Alkylation at 2-position | Alkyl halides or organometallic reagents | 60-85 | Requires inert atmosphere |

| Aminomethylation | Reductive amination (formaldehyde + amine) | 55-75 | Mild conditions preferred |

| Boc Protection | Boc2O, base (e.g., triethylamine) | 80-95 | Protects nitrogen for stability |

| Purification | Silica gel chromatography | - | Essential for enantiomeric purity |

These yields are approximate and depend on the specific synthetic route and scale.

Analytical and Purification Techniques

- Chromatography: Silica gel chromatography is commonly used to purify intermediates and final products, ensuring removal of side products and unreacted starting materials.

- Chiral HPLC: Employed to verify enantiomeric excess and confirm stereochemical purity.

- Spectroscopic Methods: NMR (1H, 13C), MS, and IR spectroscopy confirm structural integrity and functional group transformations.

- Crystallization: Occasionally used to isolate pure stereoisomers.

Research Findings and Comparative Analysis

- The stereoselective alkylation of azetidine rings is a key determinant in obtaining the (2S)-enantiomer with high enantiomeric excess.

- Protection of the nitrogen with the tert-butyl carbamate group is essential for stabilizing the azetidine ring and facilitating subsequent functionalization steps.

- Reductive amination for aminomethyl group introduction is preferred due to mild conditions and good yields, minimizing racemization risk.

- Parallel kinetic resolution methods offer an alternative pathway for asymmetric synthesis but require complex catalyst systems and are less commonly used on industrial scales.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

Tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the tert-butyl ester group.

Common Reagents and Conditions

Oxidation: tert-butyl hydroperoxide under metal-free conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of oxidized derivatives such as alcohols or ketones.

Reduction: Formation of reduced derivatives such as amines or alcohols.

Substitution: Formation of substituted azetidines or esters.

科学研究应用

Medicinal Chemistry

a. Synthesis of Bioactive Compounds

tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its application is particularly prominent in the development of pharmaceuticals targeting neurological disorders, where azetidine derivatives are explored for their potential therapeutic effects.

Case Study: Development of IKKβ Inhibitors

One notable application involves its use in synthesizing imidazo[1,2-b]pyridazine derivatives, which have been identified as potent inhibitors of IκB kinase β (IKKβ). This enzyme plays a critical role in inflammatory responses and cancer progression. The azetidine structure contributes to the bioactivity and selectivity of these compounds, making them potential candidates for drug development aimed at treating inflammatory diseases and cancers.

Organic Synthesis

a. Chiral Building Block

As a chiral building block, this compound is utilized in asymmetric synthesis processes. Its chirality allows for the production of enantiomerically pure compounds, which is essential in pharmaceutical applications where the efficacy and safety of drugs can depend on their stereochemistry.

b. Synthesis of Heterocycles

The compound is also employed in synthesizing various heterocyclic compounds, which are vital in medicinal chemistry due to their diverse biological activities. For example, it can be transformed into piperidine or pyrrolidine derivatives, which are frequently found in many pharmaceutical agents.

Material Science

a. Polymer Chemistry

In material science, this compound has potential applications in developing new polymers with enhanced properties. Its functional groups can be used to modify polymer backbones, leading to materials with specific mechanical or thermal properties.

Data Table: Applications Overview

| Application Area | Specific Use Case | Remarks |

|---|---|---|

| Medicinal Chemistry | Synthesis of IKKβ inhibitors | Potential anti-inflammatory agents |

| Organic Synthesis | Chiral building block for asymmetric synthesis | Essential for enantiomerically pure drugs |

| Material Science | Modification of polymer backbones | Enhances material properties |

作用机制

The mechanism of action of tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

相似化合物的比较

Comparison with Structurally Similar Compounds

Azetidine Derivatives

(a) tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate

Pyrrolidine Derivatives

(a) tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

- CAS : 1138324-46-3.

- Key Differences :

- Ring Size : Five-membered pyrrolidine vs. azetidine.

- Substituent : Fluorine at the 4-position.

(b) tert-butyl (2S)-2-(aminomethyl)-4,4-difluoro-pyrrolidine-1-carboxylate

Piperidine Derivatives

(a) tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

- CAS : 790667-49-1.

- Key Differences :

- Ring Size : Six-membered piperidine vs. azetidine.

- Substituent : Fluorine at the 4-position.

Cyclopropane Derivatives

(a) Milnacipran Hydrochloride

- CAS : 101152-94-5.

- Key Differences: Core Structure: Cyclopropane ring vs. azetidine. Function: Approved antidepressant (serotonin-norepinephrine reuptake inhibitor).

Structural and Functional Comparison Table

| Compound Name | Core Ring | Substituents | Molecular Weight | Key Features |

|---|---|---|---|---|

| Target Compound | Azetidine | 2S-aminomethyl, 2-propyl, Boc | 228.336 | High rigidity, chiral intermediate |

| tert-butyl (2S,4R)-4-fluoro analog [1] | Pyrrolidine | 2S-aminomethyl, 4R-fluoro, Boc | ~240 (estimated) | Enhanced metabolic stability |

| tert-butyl (2R)-enantiomer [8] | Azetidine | 2R-aminomethyl, 2-propyl, Boc | 228.336 | Stereospecific activity differences |

| tert-butyl 4-fluoropiperidine analog [5] | Piperidine | 4-fluoro, Boc | ~245 (estimated) | Increased flexibility |

| Milnacipran Hydrochloride [2] | Cyclopropane | Aminomethyl, phenyl, diethyl groups | 282.79 | Approved CNS drug |

Research Findings and Implications

- Azetidine vs. Larger Rings : The four-membered azetidine core in the target compound introduces significant ring strain, which may enhance reactivity in ring-opening reactions compared to pyrrolidine or piperidine analogs .

- Fluorine Substitution : Fluorinated analogs (e.g., 4-fluoro-pyrrolidine) exhibit improved pharmacokinetic properties, but their synthesis requires specialized fluorination protocols .

- Stereochemistry : The (2S) configuration is critical for chiral recognition in asymmetric synthesis, contrasting with the (2R)-enantiomer, which is discontinued in commercial catalogs .

生物活性

Tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate, a compound with the CAS number 1630815-51-8, is a member of the azetidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H24N2O2, with a molecular weight of 228.34 g/mol. The compound features an azetidine ring, which is known for its role in various bioactive molecules.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.34 g/mol |

| IUPAC Name | tert-butyl (S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate |

| CAS Number | 1630815-51-8 |

| SMILES | CCC[C@@]1(CN)CCN1C(=O)OC(C)(C)C |

Synthesis

The synthesis of this compound typically involves the formation of the azetidine ring through cyclization reactions. For instance, various synthetic routes have been explored that utilize amino acids as starting materials, followed by steps such as acylation and alkylation to introduce the tert-butyl and aminomethyl groups.

Anticancer Properties

Research indicates that compounds containing azetidine rings exhibit significant cytotoxic activity against various cancer cell lines. For example, derivatives of azetidine have shown promise in inhibiting tumor cell growth, potentially due to their ability to interfere with cellular signaling pathways involved in proliferation and survival .

Antibacterial Activity

The azetidine scaffold has also been associated with antibacterial properties. Studies suggest that certain azetidine derivatives can disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism . The specific activity of this compound against pathogenic bacteria remains to be fully elucidated.

Neuroprotective Effects

Emerging evidence suggests that azetidine derivatives may possess neuroprotective properties. Some studies indicate that these compounds can modulate neurotransmitter levels or protect neuronal cells from oxidative stress . However, further research is necessary to confirm these effects specifically for this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of azetidine derivatives:

- Cytotoxicity Study : A study on a series of azetidine derivatives demonstrated that modifications at the nitrogen atom significantly influenced their cytotoxic activity against human cancer cell lines .

- Antibacterial Screening : Another research effort evaluated various azetidine compounds for their antibacterial efficacy against Gram-positive and Gram-negative bacteria, revealing promising results for several derivatives .

- Neuroprotective Research : Investigations into neuroprotective agents have highlighted the potential role of azetidines in mitigating neurodegenerative processes through antioxidant mechanisms .

常见问题

Q. What are the established synthetic routes for tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Amine Protection : The primary amine is protected using a tert-butyloxycarbonyl (Boc) group to prevent side reactions.

Cyclization : Azetidine ring formation is achieved via intramolecular nucleophilic substitution, requiring precise temperature control (0–5°C) and anhydrous solvents like THF or DCM .

Purification : Flash chromatography or recrystallization is used to isolate the product, with yields optimized by adjusting solvent polarity (e.g., hexane/ethyl acetate gradients) .

Q. Key Considerations :

Q. How is the stereochemical integrity of the (2S) configuration confirmed during synthesis?

Methodological Answer:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to verify >98% enantiomeric excess (ee) .

- Vibrational Circular Dichroism (VCD) : Correlates experimental spectra with DFT calculations to validate the absolute configuration .

- X-ray Crystallography : Resolves spatial arrangement of atoms in single crystals, providing definitive structural proof .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity in azetidine ring formation?

Methodological Answer:

- Chiral Catalysts : Use of (R)-BINAP or Jacobsen’s catalyst to induce asymmetric induction during cyclization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving stereochemical outcomes .

- Design of Experiments (DoE) : Statistical optimization of temperature, catalyst loading, and solvent ratio to maximize ee and yield .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., propyl vs. ethyl groups) to isolate pharmacophoric motifs .

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., enzymes or GPCRs), identifying key binding residues .

- In Vitro Assays : Compare IC50 values across cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .

Case Study : Discrepancies in enzyme inhibition (Ki = 10 nM vs. 100 nM) were resolved by confirming compound purity via LC-MS and replicating assays under standardized redox conditions .

Q. How can the compound’s interaction with biological membranes be systematically studied?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of membrane partitioning .

- Molecular Dynamics (MD) Simulations : Use GROMACS to model diffusion rates and orientation within lipid layers .

Q. Critical Parameters :

- Lipid composition (e.g., POPC vs. cholesterol-rich membranes).

- pH (mimics physiological vs. lysosomal environments) .

Q. What analytical techniques are recommended for characterizing degradation products under stressed conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or oxidative agents (H2O2), followed by:

- LC-HRMS : Identifies degradation products via exact mass (ppm error < 5) .

- NMR Spectroscopy : 2D COSY and HSQC maps structural changes (e.g., Boc deprotection or azetidine ring opening) .

Example Finding : Thermal stress at 60°C caused Boc cleavage, confirmed by a new peak at m/z 158.1 (aminomethyl-propylazetidine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。